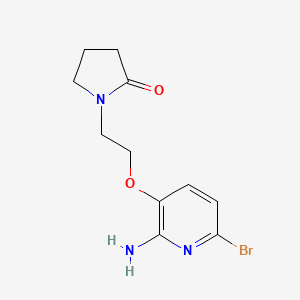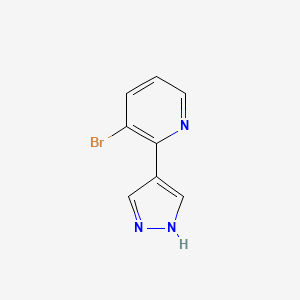
5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, a carbonyl group, and a nitrile group attached to a dihydropyridine ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of iodine and a suitable precursor to introduce the iodine atom into the dihydropyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions can produce alcohols .
Scientific Research Applications
5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-aryl-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile: Similar structure with additional amino and aryl groups.
4-Hydroxy-2-quinolones: Contains a quinolone ring with similar functional groups.
Uniqueness
5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to the presence of the iodine atom and the specific arrangement of functional groups.
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-iodo-1-methyl-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2O/c1-10-3-5(2-9)7(11)6(8)4-10/h3-4H,1H3 |
InChI Key |
FQXJXYJWAQGWCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(Difluoromethoxy)-2-methylbenzo[d]oxazole](/img/structure/B11778240.png)
![4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11778242.png)
![3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile](/img/structure/B11778245.png)




![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)

